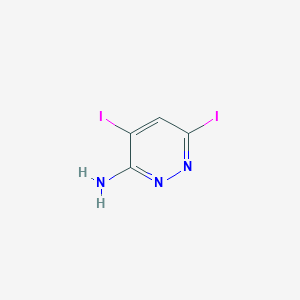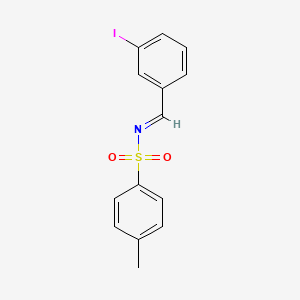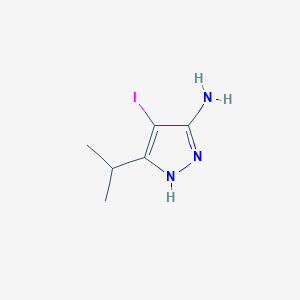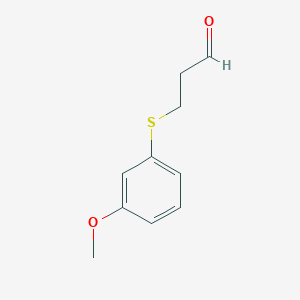
3-((3-Methoxyphenyl)thio)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methoxyphenyl)thio)propanal is an organic compound with the molecular formula C10H12O2S and a molecular weight of 196.27 g/mol It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propanal group through a sulfur atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3-Methoxyphenyl)thio)propanal typically involves the reaction of 3-methoxyphenylthiol with an appropriate aldehyde under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
3-((3-Methoxyphenyl)thio)propanal can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-((3-Methoxyphenyl)thio)propanal involves its interaction with various molecular targets and pathways. For example, it has been shown to inhibit the expression of Janus kinase 2 (JAK2), which plays a role in apoptosis. Additionally, it acts as an oxygen scavenger and exhibits antimutagenic properties . The compound’s binding affinity for enzymes such as superoxide dismutase, tyrosinase, and glutathione peroxidase suggests its potential as an antioxidant .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-((4-Methoxyphenyl)thio)propanal
- 3-((3-Hydroxyphenyl)thio)propanal
- 3-((3-Methylphenyl)thio)propanal
Uniqueness
3-((3-Methoxyphenyl)thio)propanal is unique due to the presence of the methoxy group, which imparts specific chemical properties and reactivity. This functional group can influence the compound’s solubility, stability, and interaction with biological targets, making it distinct from other similar compounds .
Propriétés
Formule moléculaire |
C10H12O2S |
|---|---|
Poids moléculaire |
196.27 g/mol |
Nom IUPAC |
3-(3-methoxyphenyl)sulfanylpropanal |
InChI |
InChI=1S/C10H12O2S/c1-12-9-4-2-5-10(8-9)13-7-3-6-11/h2,4-6,8H,3,7H2,1H3 |
Clé InChI |
FTHLIASFHODPFY-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)SCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


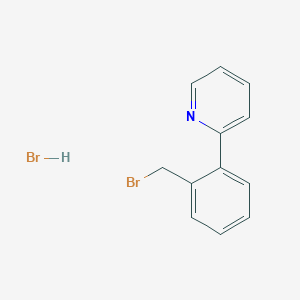



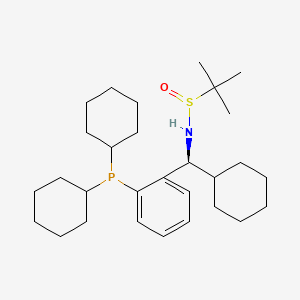
![Ethyl 5-methoxyimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13650376.png)
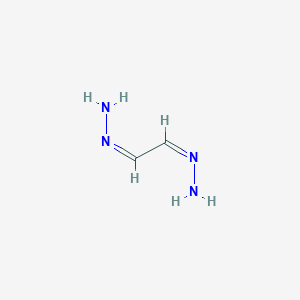
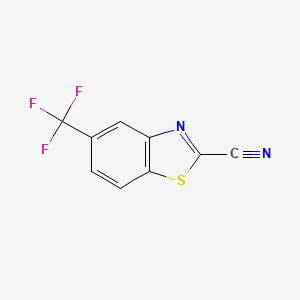
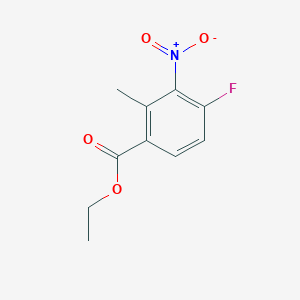
![N-[3-(dimethylamino)-1-phenylpropylidene]hydroxylamine](/img/structure/B13650394.png)

